molecular formula C17H14BrN3O4 B11385850 4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11385850
M. Wt: 404.2 g/mol
InChI Key: ZCKASDCKQPQOLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamide derivatives, while coupling reactions can produce more complex molecules with potential biological activity .

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with FGFR1. The compound binds to FGFR1 and inhibits its phosphorylation, which in turn blocks the activation of downstream signaling pathways such as the MAPK and PLCγ pathways. This inhibition leads to cell cycle arrest at the G2 phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring, which contributes to its potent FGFR1 inhibitory activity. This structural uniqueness allows it to form multiple hydrogen bonds with FGFR1, enhancing its binding affinity and biological efficacy .

Properties

Molecular Formula

C17H14BrN3O4

Molecular Weight

404.2 g/mol

IUPAC Name

4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14BrN3O4/c1-23-13-8-5-11(9-14(13)24-2)15-16(21-25-20-15)19-17(22)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)

InChI Key

ZCKASDCKQPQOLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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